Thiophene-2-carboxylic anhydride

Vue d'ensemble

Description

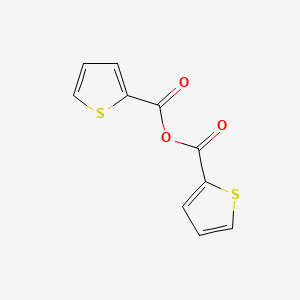

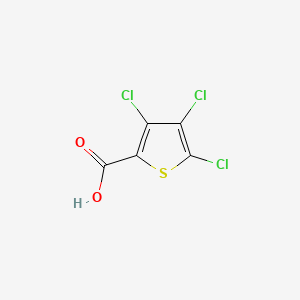

Thiophene-2-carboxylic anhydride is an organic compound with the molecular weight of 240.3 . It is a light yellow crystal powder and is used as an organic chemical synthesis intermediate .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The IUPAC name of Thiophene-2-carboxylic anhydride is 1H-1lambda3-thiophene-2-carboxylic anhydride . The Inchi Code is 1S/C10H8O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6,14-15H .Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene-2-carboxylic anhydride is a light yellow crystal powder . It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .Applications De Recherche Scientifique

Organic Semiconductors

Thiophene-2-carboxylic anhydride plays a significant role in the development of organic semiconductors. Its derivatives are integral in creating materials that exhibit semiconducting properties, which are essential for the fabrication of electronic devices like thin-film transistors .

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, thiophene derivatives are used to enhance charge carrier mobility. Thiophene-2-carboxylic anhydride can be a precursor for synthesizing compounds that align well in thin films, thus improving the performance of OFETs .

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene-2-carboxylic anhydride extends to OLEDs, where its derivatives contribute to the development of hole transport materials. These materials are crucial for efficient light emission in display and lighting technologies .

Medicinal Chemistry

Thiophene-2-carboxylic anhydride derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. They serve as key intermediates in the synthesis of biologically active molecules .

Corrosion Inhibitors

In material science, thiophene derivatives, synthesized using thiophene-2-carboxylic anhydride, act as corrosion inhibitors. They protect metals from corroding, which is vital in industrial applications to prolong the life of metal components .

Antimicrobial Agents

Research has shown that thiophene derivatives possess antimicrobial properties. Thiophene-2-carboxylic anhydride can be used to synthesize compounds that effectively inhibit the growth of various bacteria and fungi, making it valuable in the development of new antibiotics .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them suitable for drug development. Thiophene-2-carboxylic anhydride can be a starting material for creating nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain .

Anticancer Research

Thiophene-2-carboxylic anhydride derivatives are being studied for their anticancer activities. They have the potential to be developed into chemotherapeutic agents that target specific cancer cells, offering a pathway for novel cancer treatments .

Mécanisme D'action

Target of Action

Thiophene-2-carboxylic anhydride is a compound that has been found to interact with a variety of targets. It is a part of a larger class of compounds known as thiophene derivatives, which have been shown to exhibit a range of biological effects

Mode of Action

The mode of action of Thiophene-2-carboxylic anhydride involves its interaction with its targetsFor example, in the case of the Suzuki–Miyaura coupling reaction, the compound participates in a series of electronically divergent processes with the metal catalyst .

Biochemical Pathways

Thiophene-2-carboxylic anhydride is involved in several biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, it has been found to participate in the oxidation reactions initiated by hydroperoxyl radical .

Result of Action

The molecular and cellular effects of Thiophene-2-carboxylic anhydride’s action are diverse, given its involvement in various biochemical pathways. For instance, in the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds . In the oxidation reactions initiated by hydroperoxyl radical, it leads to the formation of different products, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiophene-2-carboxylic anhydride. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound’s action can be affected by its exposure to environmental pollutants .

Safety and Hazards

Orientations Futures

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, they have a promising future in both industrial applications and medicinal chemistry.

Propriétés

IUPAC Name |

thiophene-2-carbonyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBCDDYQJQGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394958 | |

| Record name | thiophene-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2-carboxylic anhydride | |

CAS RN |

25569-97-5 | |

| Record name | thiophene-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that the rotation of the substituent group in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride implies a low energy increase. What are the implications of this finding for potential applications of this compound?

A1: The low rotational barrier around the C7-C9 bond in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride, as suggested by the calculated low energy increase of about 2 kcal/mol [], indicates a degree of flexibility within the molecule. This flexibility could be significant in various ways:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)